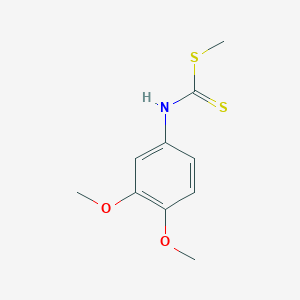
3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acrylamide, commonly known as CF3, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. CF3 has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. CF3 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, it also has some limitations, such as its relatively low potency compared to other anti-inflammatory and anti-cancer agents.
Zukünftige Richtungen
There are several future directions for the study of CF3. One potential area of research is the development of more potent analogs of CF3 with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of CF3 and its potential as a therapeutic agent for various diseases. Additionally, the development of new methods for the synthesis of CF3 and its analogs could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of CF3 involves the reaction of 2-chloro-6-fluoroaniline and 4-methoxyphenylacetic acid with acryloyl chloride. The reaction is carried out under basic conditions, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. CF3 has been studied as a potential treatment for various diseases, including cancer, arthritis, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-12-7-5-11(6-8-12)19-16(20)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBRTMHURHDIU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)



![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)